Differential Docking Energy Against a Biological Target for 2-(4-Cyanophenyl)-2-oxoacetic acid Ethyl Ester vs. Unsubstituted Analog
In a direct head-to-head computational study, the ethyl ester of 2-(4-cyanophenyl)-2-oxoacetic acid (AKE2) exhibited significantly different docking energies compared to the unsubstituted ethyl 2-oxo-2-phenylacetate (AKE1) against a specific biological target, as part of a predictive model for enantioselectivity [1]. The 4-cyanophenyl derivative showed a more negative E_R value (-54.4 kcal/mol vs -51.4 kcal/mol) and a markedly more negative E_S value (-64.7 kcal/mol vs -51.7 kcal/mol), indicating a stronger, more differentiated binding affinity for the pro-S conformer [1].
| Evidence Dimension | Docking Energy (E_R / E_S in kcal/mol) |
|---|---|
| Target Compound Data | E_R = -54.4, E_S = -64.7 (for Ethyl 2-(4-cyanophenyl)-2-oxoacetate, AKE2) |
| Comparator Or Baseline | E_R = -51.4, E_S = -51.7 (for Ethyl 2-oxo-2-phenylacetate, AKE1) |
| Quantified Difference | ΔE_R = -3.0 kcal/mol; ΔE_S = -13.0 kcal/mol |
| Conditions | Computational docking model predicting enantioselectivity; lowest energy docking pose meeting criteria for valid pro-R or pro-S geometry. |
Why This Matters
The -13.0 kcal/mol difference in E_S energy demonstrates a structurally driven, quantifiable divergence in predicted binding behavior, making the 4-cyanophenyl derivative a distinct tool for exploring structure-activity relationships (SAR) where the unsubstituted analog fails to provide the same interaction profile.
- [1] PMC4897451. Table 3: Docking energies of ethyl 2-oxo-2-arylacetates. National Center for Biotechnology Information. View Source
